1-Tert-butylnaphthalen-2-amine

Beschreibung

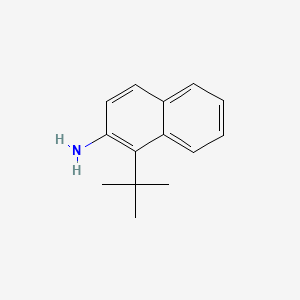

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-tert-butylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h4-9H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETIVQDQMWTAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959686 | |

| Record name | 1-tert-Butylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389104-55-6 | |

| Record name | 1-tert-Butyl-2-aminonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389104556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-TERT-BUTYL-2-AMINONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660B42BI9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Tert Butylnaphthalen 2 Amine and Cognate Structures

Direct Synthesis of 1-Tert-butylnaphthalen-2-amine

The direct synthesis of N-alkylated arylamines often involves intramolecular rearrangement reactions that form the final C-N bond on a pre-assembled molecular framework. One of the most powerful of these methods is the Smiles rearrangement.

The Smiles rearrangement is a versatile intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.com It involves the migration of an aryl group from one heteroatom to another, facilitated by a strong base. scispace.com The general mechanism proceeds through the formation of a spirocyclic Meisenheimer-type intermediate. mdpi.com This reaction is particularly effective when the migrating aromatic ring is activated by electron-withdrawing groups, which stabilize the negative charge of the intermediate complex. manchester.ac.uk

In the context of synthesizing N-alkyl aryl amines, the Smiles rearrangement typically involves an O-to-N aryl migration. A common strategy is to prepare an N-alkyl-2-(aryloxy)acetamide precursor. Upon treatment with a base, the amide nitrogen acts as the nucleophile, attacking the ipso-carbon of the aryl ether and displacing the oxygen to form the more stable N-aryl amine. For instance, various phenol (B47542) derivatives can be converted to their corresponding anilines in a one-pot reaction sequence using 2-bromoisobutyramide under alkaline conditions. tcichemicals.com The reaction first forms an intermediate phenoxyether, which then undergoes rearrangement and hydrolysis to yield the final aniline (B41778) derivative. tcichemicals.com

While a specific documented synthesis of this compound via this method is not detailed in the reviewed literature, the synthesis of analogous structures follows this general pathway. A plausible precursor for the target compound would be N-tert-Butyl-2-(1-tert-butylnaphthalen-2-yloxy)acetamide. The synthesis would involve the initial formation of this ether, followed by a base-induced rearrangement. The reaction conditions for such rearrangements can vary, but often involve strong bases like sodium hydroxide (B78521) or sodium ethoxide in alcoholic solvents. mdpi.com

| Substrate Type | Base/Solvent | Product Type | Yield (%) | Reference |

| 2-(Aryloxy)acetamide | NaOH / Ethanol | N-Aryl Amine | High | mdpi.com |

| Phenol + 2-Bromoisobutyramide | K₂CO₃ then NaOH | Aniline Derivative | 63% (overall) | tcichemicals.com |

| 2-Fluorobenzamide + Phenol | Base | Dibenzo[b,f] researchgate.netmasterorganicchemistry.comoxazepinone | N/A | manchester.ac.uk |

Table 1: Examples of Smiles Rearrangement in Amine Synthesis. This interactive table summarizes various conditions and outcomes for the Smiles rearrangement leading to amine-containing structures.

Construction of the this compound Core from Precursors

An alternative to direct synthesis is a stepwise approach where the naphthalene (B1677914) core is first functionalized with the required substituents (the tert-butyl group) before the amine functionality is introduced. This strategy allows for greater control over the regiochemistry of the final product.

The introduction of alkyl groups onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. This reaction involves an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). cerritos.edu For the synthesis of the target compound, a key step would be the tert-butylation of a suitable naphthalene precursor, like 2-naphthol (B1666908) or a derivative. The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it limits carbocation rearrangements. cerritos.edu However, Friedel-Crafts reactions on naphthalene can lead to mixtures of isomers, and the product distribution is sensitive to reaction conditions. For example, the acetylation of naphthalene can yield varying ratios of α and β isomers depending on the concentration of reactants and reaction time. rsc.org Steric hindrance can be used to control the position of alkylation, potentially directing the bulky tert-butyl group to the desired C1 position. cerritos.edu

Beyond alkylation, C-H arylation represents another important functionalization strategy, typically mediated by transition metal catalysts like palladium. While not directly leading to the tert-butylated intermediate, these methods highlight the advanced techniques available for modifying the naphthalene scaffold.

| Reaction Type | Substrate | Reagents | Key Feature | Reference |

| Friedel-Crafts Alkylation | t-Butylbenzene | t-Butyl chloride, AlCl₃ | Limits carbocation rearrangement | cerritos.edu |

| Friedel-Crafts Alkylation | 1-Naphthol | tert-Butyl alcohol, H₃PO₄ | Regioselectivity study | researchgate.net |

| Friedel-Crafts Acetylation | Naphthalene | Acetyl chloride, AlCl₃ | Isomer ratio depends on conditions | rsc.org |

Table 2: Selected Naphthalene Functionalization Reactions. This table illustrates different methods for introducing alkyl and acyl groups onto aromatic rings, a key step in building the core structure.

Once the 1-tert-butylnaphthalene (B97051) core is synthesized, the final step is the introduction of the amine group at the C2 position. This can be accomplished through various methods, including direct amination, reductive amination of a carbonyl precursor, or radical-mediated pathways.

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves two main steps: the reaction of the carbonyl group with an amine (such as ammonia (B1221849) for primary amines) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. masterorganicchemistry.com This can be performed in a one-pot procedure under mild, catalytic conditions. wikipedia.org

To apply this method to the synthesis of this compound, a precursor such as 1-tert-butyl-2-acetonaphthone or 1-tert-butylnaphthalene-2-carbaldehyde would be required. This carbonyl compound would then be treated with an amine source, like aqueous ammonia, and a suitable reducing agent. nih.gov A variety of reducing agents are effective, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly useful as it selectively reduces the iminium ion in the presence of the starting carbonyl compound, especially under weakly acidic conditions. masterorganicchemistry.comwikipedia.org Catalytic hydrogenation over metals like nickel or palladium is also a common reduction method. frontiersin.org

| Carbonyl Substrate | Amine Source | Reducing Agent / Catalyst | Product Type | Reference |

| Aldehydes/Ketones | Primary Amine | NaBH₃CN | Secondary Amine | masterorganicchemistry.com |

| Aldehydes/Ketones | Ammonia, H₂ | In situ Cobalt Catalyst | Primary Amine | nih.gov |

| Aldehydes | Nitroarenes | Formic Acid, Au/TiO₂ | Secondary Amine | frontiersin.org |

| 3-(3-trifluoromethylphenyl)propionaldehyde | (R)-1-(α-naphthyl)ethylamine | NaBH₄, Aquivion-Fe | Cinacalcet (Secondary Amine) | unimi.it |

Table 3: Overview of Reductive Amination Protocols. This interactive table showcases different reagents and catalysts used in the synthesis of amines from carbonyl precursors.

Radical reactions offer alternative pathways for C-N bond formation. While less common for direct amination of unactivated aromatic rings, radical-mediated processes can be employed to synthesize amines. These methods often involve the generation of a nitrogen-centered radical which then participates in a bond-forming event.

One approach to forming the naphthalene core itself involves radical/π-bond addition reactions between single-ring aromatic compounds. nih.gov For instance, computational studies have explored the reaction between phenyl radicals, which can lead to the formation of naphthalene through a low-energy channel. nih.gov Furthermore, the reaction of naphthalene with hydroxyl radicals in the gas phase has been studied, indicating that the aromatic system is susceptible to radical addition. acs.org

More direct approaches to amination could involve a one-step catalytic amination of naphthalene. Research has demonstrated the direct amination of naphthalene to naphthylamine using vanadium catalysts under mild conditions. rsc.orgscispace.com Mechanistic studies suggest the involvement of a protonated amino radical (•NH₃⁺) as the active aminating species. researchgate.net Although these direct methods may not provide the specific regiochemistry required for this compound without a directing group, they represent an atom-economical approach to naphthalenamine synthesis.

Amine Group Introduction and Modification Reactions

Nucleophilic Addition and Substitution Approaches in Amine Formation

The introduction of an amine group onto a naphthalene scaffold is frequently achieved through nucleophilic addition and substitution reactions. These methods are foundational in organic synthesis and have been adapted to the specific electronic and steric properties of the naphthalene ring system.

A primary mechanism involves the nucleophilic addition of an amine to a carbonyl group, which, after a series of steps including the elimination of water, results in an imine. pressbooks.pub This process begins with the amine's nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. pressbooks.pub Subsequent protonation of the hydroxyl group allows for its departure as water, leading to the formation of an iminium ion, which is then deprotonated to yield the final imine product. pressbooks.pub

In the context of the naphthalene core, direct nucleophilic substitution is also a powerful tool. For instance, studies have shown that the dialkylamino group in 1-dialkylamino-2,4-dinitronaphthalenes can be readily displaced by primary amines in a facile amine-amine exchange. rsc.org This type of aromatic nucleophilic substitution is particularly effective in solvents like dimethyl sulphoxide. rsc.org However, the success of such reactions can be highly dependent on the nature of the incoming amine, with secondary amines generally being less reactive in this specific transformation. rsc.org

Another significant approach involves the dearomatization of the naphthalene ring via nucleophilic addition. Research into the reactions of aromatic lactones with organolithium species has demonstrated that 1,4-addition can occur, leading to a dearomatized intermediate. nih.gov The regioselectivity of this reaction is influenced by factors such as the steric bulk of the substrates and the specific organolithium reagent used, with sec-BuLi in the presence of a cosolvent like HMPA favoring the 1,4-addition pathway. nih.gov

The table below summarizes key nucleophilic approaches for amine formation on naphthalene rings.

| Method | Description | Key Features | Reference |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., dialkylamino) on an activated naphthalene ring by an amine nucleophile. | Effective for electron-deficient naphthalenes; amine-amine exchange is possible. | rsc.org |

| Bucherer Reaction | Conversion of a naphthol to a naphthylamine using an aqueous sulfite (B76179) or bisulfite solution and ammonia or a primary amine. | A classic named reaction for synthesizing naphthylamines from naphthols. | nih.gov |

| Nucleophilic Addition with Dearomatization | Addition of a strong nucleophile (e.g., organolithium) to the naphthalene ring, temporarily breaking aromaticity to allow for functionalization. | Can achieve 1,4- or 1,6-addition depending on conditions; regioselectivity is tunable. | nih.gov |

Development of Novel and Efficient Synthetic Approaches for Naphthalene-Amine Derivatives

The demand for structurally complex naphthalene-amine derivatives has driven the development of more sophisticated and efficient synthetic strategies. Modern methodologies often prioritize step economy, high yields, and the ability to generate molecular diversity from common starting materials. chemistryviews.org These approaches move beyond classical methods to incorporate catalytic systems, one-pot procedures, and novel cyclization techniques.

One-Pot Methodologies for Sterically Hindered Tertiary Amine Synthesis

The synthesis of sterically hindered amines, such as this compound, poses a significant challenge due to the steric clash that can impede bond formation. To overcome this, researchers have focused on developing highly efficient one-pot and catalytic methods. A recent advancement in this area is the catalytic direct synthesis of aliphatic diazenes from sterically hindered α-tertiary amines. nih.gov This method demonstrates broad functional group tolerance and provides rapid access to highly congested diazenes that were previously difficult to obtain. nih.gov These diazene (B1210634) intermediates are valuable as they can undergo deaminative functionalization, allowing the transformation of C-N bonds into a variety of other chemical bonds, including C-C, C-O, and C-H, through a carbon-centered radical mechanism. nih.gov Such catalytic strategies represent a significant step forward in the efficient synthesis of complex and sterically demanding amine derivatives.

Synthesis of Naphthalene-Containing Heterocyclic Amine Derivatives

Integrating a naphthalene-amine moiety into a heterocyclic system generates compounds with unique three-dimensional structures and properties. Novel naphthalene hybrids featuring various heterocyclic scaffolds like pyrazole, pyran, and azepine have been efficiently synthesized. rsc.org These syntheses often employ tandem reactions where a starting material, such as 3-formyl-4H-benzo[h]chromen-4-one, reacts with different nucleophilic reagents to build the heterocyclic ring system in a sequential and efficient manner. rsc.org

Modern transition metal-catalyzed cross-coupling reactions have also become a cornerstone for synthesizing these derivatives. nih.gov For example, a Suzuki-type cross-coupling between a heteroaromatic boronic acid and a bromo-substituted naphthylamine can regioselectively form a C-C bond, directly linking the heterocyclic and naphthalene components. nih.gov This approach offers high functional group tolerance and is a powerful alternative to classical ring-closure reactions. nih.gov

The following table highlights different approaches to synthesizing naphthalene-containing heterocyclic amines.

| Synthetic Strategy | Example | Outcome | Reference |

| Tandem Reactions | Reaction of 3-formyl-4H-benzo[h]chromen-4-one with various nucleophiles. | Efficient synthesis of diverse naphthalene hybrids with pyran, pyrazole, and azepine scaffolds. | rsc.org |

| Suzuki Cross-Coupling | Coupling of a heteroaromatic boronic acid with a bromo-naphthylamine. | Regioselective C-C bond formation to directly attach a heteroaryl group to the naphthalene core. | nih.gov |

| Electrophilic Cyclization | Iodocyclization of a 2-naphthyl-3-phenylpropargylamine derivative. | Formation of a new ring fused to the naphthalene system, creating a polycyclic aromatic amine. | nih.gov |

Macrocyclic Systems Incorporating Naphthyl and Amine Moieties

Macrocycles containing both naphthyl and amine units are of significant interest due to their potential applications in molecular recognition, sensing, and catalysis. researchgate.netrsc.org The rigid and extended π-system of the naphthalene unit helps to form well-defined and pre-organized cavities within the macrocyclic structure. researchgate.net

A common strategy for their construction is the [n+n] condensation of dialdehydes with diamines to form imine-based macrocycles, which can subsequently be reduced to the more flexible and robust macrocyclic amines. mdpi.com The stoichiometry of the final macrocycle (e.g., [2+2] vs. [3+3]) can often be controlled by the choice of building blocks, solvent, or the use of a metal template. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 1-tert-butylnaphthalen-2-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for definitive connectivity assignments.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the compound's structure. The bulky tert-butyl group gives rise to a prominent singlet at approximately 1.49 ppm, integrating to nine protons. The two protons of the primary amine (NH₂) typically appear as a broad singlet around 3.71 ppm; the broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

The aromatic region of the spectrum is more complex, showing a series of doublets, triplets, and double doublets between 6.89 and 7.68 ppm, consistent with a 1,2-disubstituted naphthalene (B1677914) ring system. The specific coupling constants (J-values) between adjacent protons are critical for assigning each signal to its specific position on the naphthalene core.

¹³C NMR Spectroscopy: While specific experimental data for the ¹³C NMR spectrum of this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from related structures. The spectrum would feature distinct signals for the tert-butyl group's quaternary carbon and its three equivalent methyl carbons. The ten carbons of the naphthalene ring would each produce a unique signal, with their chemical shifts influenced by the electron-donating amine group and the electron-donating, sterically bulky tert-butyl group. The carbon atom bonded to the nitrogen (C2) and the carbon atom bonded to the tert-butyl group (C1) would show characteristic shifts, as would the other aromatic carbons, allowing for a complete assignment of the carbon skeleton.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.68-7.66 | d | 8.06 | 1H | Aromatic H |

| 7.63-7.60 | d | 8.58 | 2H | Aromatic H |

| 7.38-7.34 | t | 7.46 | 1H | Aromatic H |

| 7.22-7.19 | t | 7.41 | 1H | Aromatic H |

| 7.05-7.04 | d | 1.69 | 1H | Aromatic H |

| 6.92-6.89 | dd | 2.06, 2.06 | 1H | Aromatic H |

| 3.71 | br s | - | 2H | -NH₂ |

| 1.49 | s | - | 9H | -C(CH₃)₃ |

Data recorded in CDCl₃ at 400 MHz. Source: Adapted from publicly available research data.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the precise molecular mass and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization.

For this compound (C₁₄H₁₇N), the molecular formula dictates a nominal molecular weight of 199 g/mol and a precise mass of approximately 199.136 Da. Due to the presence of a single nitrogen atom, the molecular ion peak (M⁺) in the mass spectrum will have an odd m/z value, consistent with the nitrogen rule.

The fragmentation of this compound is highly predictable and characteristic. The primary and most dominant fragmentation pathway involves the cleavage of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. researchgate.netresearchgate.net This loss results in the formation of a highly stable tertiary benzylic carbocation, which would be observed as the base peak (the most intense peak) in the spectrum at an m/z of 184 (M-15). This fragmentation is a hallmark of tert-butyl substituted aromatic compounds. researchgate.netresearchgate.net Further fragmentation of this ion can occur but is typically much less significant.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Identity | Significance |

| 199 | [C₁₄H₁₇N]⁺ | Molecular Ion (M⁺) |

| 184 | [C₁₃H₁₄N]⁺ | Base Peak; result of losing a methyl radical (M-15) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most notable features are the bands associated with the primary amine group (-NH₂). A pair of medium-intensity bands is typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A sharp band around 1628 cm⁻¹ is attributable to the N-H scissoring (bending) vibration.

The presence of the aromatic naphthalene ring is confirmed by C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹. The aliphatic C-H bonds of the tert-butyl group are identified by stretching vibrations just below 3000 cm⁻¹ (e.g., at 2969 cm⁻¹). Finally, the C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| 3412 | N-H Stretch (asymmetric/symmetric) | Primary Amine (-NH₂) |

| 2969 | C-H Stretch | tert-Butyl Group |

| 1628 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1523 | C=C Stretch | Aromatic Ring |

| 1229 | C-N Stretch | Aromatic Amine |

| 813, 750 | C-H Bend (out-of-plane) | Aromatic Ring |

Data obtained from KBr pellet analysis. Source: Adapted from publicly available research data.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, the methodology would yield crucial structural data if suitable crystals were obtained. The analysis would confirm the planarity of the naphthalene ring system and reveal the precise bond lengths and angles of the entire molecule. Of particular interest would be the C(1)-C(tert-butyl) and C(2)-N bond lengths, as well as the torsion angle between the plane of the naphthalene ring and the substituents, which would quantify the steric strain introduced by the adjacent tert-butyl and amine groups.

Furthermore, the crystal packing analysis would reveal intermolecular interactions. The primary amine group is capable of acting as a hydrogen bond donor, potentially forming N-H···N or N-H···π interactions in the solid state, which would govern the supramolecular architecture of the compound.

Computational Chemistry and Theoretical Investigations

Research Applications and Broader Scientific Utility

Strategic Role as Key Intermediates in Diverse Organic Syntheses

The amine functional group (—NH₂) is a cornerstone of organic chemistry, serving as a versatile precursor for a vast array of more complex molecules. In 1-tert-butylnaphthalen-2-amine, this amine group, positioned on the rigid naphthalene (B1677914) framework, acts as a crucial handle for synthetic transformations. While direct, specific examples of the use of this compound in diverse multi-step syntheses are not extensively documented in publicly available literature, the general utility of naphthalen-2-amine derivatives suggests its potential as a key intermediate.

Naphthalene derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of the amine allows for a variety of classical organic reactions, including diazotization, acylation, and alkylation, opening pathways to a wide range of functionalized naphthalene compounds. The bulky tert-butyl group can act as a directing group, influencing the regioselectivity of subsequent reactions on the naphthalene ring, and can also enhance the solubility of derivatives in organic solvents. The synthesis of complex heterocyclic systems, such as 1-(4-(tert-butyl)naphthalen-2-yl)-7-neopentylbenzo mdpi.comresearchgate.netthieno[2,3-c]pyridine, highlights the role of substituted naphthalen-2-amine cores as foundational building blocks. pharmaffiliates.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| N-Alkylation | Alkyl halides, Base | Secondary and Tertiary Amines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Diazotization | NaNO₂, HCl | Diazo compounds for Sandmeyer reactions |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Di- and Tri-arylamines |

Applications in Catalysis and Ligand Design

The field of catalysis heavily relies on the design of ligands that can modulate the activity and selectivity of metal centers. The structural characteristics of this compound make it an intriguing candidate for ligand development in homogeneous catalysis.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. The development of novel ligands is crucial for advancing this field. While specific homogeneous catalytic systems based on this compound are not yet widely reported, its potential can be inferred from related structures. N-heterocyclic carbene (NHC) ligands, for instance, are pivotal in modern catalysis, and their properties can be tuned by modifying their backbone and substituents. mdpi.comresearchgate.net Similarly, the naphthalene scaffold of this compound could be incorporated into ligand designs to create a specific steric and electronic environment around a metal center. mdpi.comresearchgate.net The amine group can serve as an anchoring point for further functionalization, allowing for the synthesis of bidentate or polydentate ligands.

The development of chiral ligands is paramount for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. researchgate.netnih.gov While this compound itself is achiral, it can serve as a precursor for the synthesis of chiral ligands. researchgate.netnih.gov For instance, derivatization of the amine with a chiral moiety can introduce chirality into the ligand framework.

Furthermore, the concept of atropisomerism, where chirality arises from restricted rotation around a single bond, is relevant. The steric hindrance between the tert-butyl group and substituents on the nitrogen atom or at the 8-position of the naphthalene ring could potentially lead to the formation of stable atropisomers upon appropriate derivatization. Chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around the metal center, represent another avenue where derivatives of this compound could find application. rsc.orgresearchgate.net

In the realm of achiral catalysis, the steric bulk of the tert-butyl group can be advantageous in controlling the coordination number and geometry of a metal complex, thereby influencing its catalytic activity and selectivity.

Table 2: Potential Applications in Transition Metal Catalysis

| Catalytic Application | Metal | Ligand Type | Potential Role of this compound derivative |

|---|---|---|---|

| Cross-Coupling Reactions | Palladium, Nickel | Phosphine, NHC | Backbone for ligand synthesis |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphine | Precursor for chiral ligand |

Contributions to Materials Science

The unique combination of a bulky aliphatic group and a rigid aromatic structure in this compound and its derivatives suggests potential applications in materials science, particularly in the areas of intermolecular interaction control and the development of advanced materials.

Asphaltenes, complex polyaromatic hydrocarbons found in crude oil, are prone to aggregation and precipitation, leading to significant operational challenges in the oil industry. google.com The stabilization of asphaltenes is a critical area of research, and molecules that can disrupt the π-π stacking of asphaltene aggregates are of great interest. google.comresearchgate.net While research has focused on related molecules like 2,6-di-tert-butylnaphthalene, the principles are applicable to this compound derivatives. The bulky tert-butyl groups can act as "molecular umbrellas," sterically hindering the close approach and aggregation of asphaltene sheets. mdpi.com The naphthalene core can engage in favorable π-π interactions with the asphaltene aromatics, while the tert-butyl groups prevent strong, irreversible stacking. The presence of the amine group in this compound offers an additional site for modification to further enhance its interaction and dispersibility with asphaltenes.

The naphthalene scaffold is a well-established building block for organic electronic materials due to its inherent aromaticity and charge-transport properties. alfa-chemistry.com Functionalization of the naphthalene core is a key strategy for tuning the electronic and photophysical properties of these materials. The introduction of an amine group, as in this compound, can significantly impact these properties. Amines are electron-donating groups, and their incorporation into a conjugated system can raise the highest occupied molecular orbital (HOMO) energy level, thereby altering the material's absorption and emission characteristics. tcichemicals.com

Furthermore, the amine functionality provides a reactive site for polymerization. The development of amine-functionalized naphthalene-containing conducting polymers has been explored for applications such as biomolecule immobilization in biosensors. mdpi.comnih.gov The tert-butyl group in this compound could enhance the processability and solubility of such polymers, making them more suitable for device fabrication. The combination of the electronically active naphthalene core, the versatile amine group, and the solubilizing tert-butyl group makes this compound a promising platform for the design and synthesis of new functional organic materials. alfa-chemistry.comtcichemicals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.